molecular formula C14H12FN3OS B7736887 6-ethyl-2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile

6-ethyl-2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B7736887
M. Wt: 289.33 g/mol
InChI Key: CERXWBQFGLAKJQ-UHFFFAOYSA-N
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Description

6-ethyl-2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group, a fluorophenyl group, a methylsulfanyl group, an oxo group, and a carbonitrile group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction using a suitable thiol reagent.

    Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction using a cyanide source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and methylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

6-ethyl-2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-ethyl-2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid synthesis, leading to its observed biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-ethyl-2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile: A closely related compound with a similar structure but different substitution pattern.

    Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another pyrimidine derivative with different substituents.

Uniqueness

The uniqueness of 6-ethyl-2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile lies in its specific combination of substituents, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-ethyl-2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3OS/c1-2-12-10(7-16)13(19)18-14(17-12)20-8-9-5-3-4-6-11(9)15/h3-6H,2,8H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERXWBQFGLAKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)N=C(N1)SCC2=CC=CC=C2F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=O)N=C(N1)SCC2=CC=CC=C2F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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